Specific Scientific Field: Materials Science and Optics
Methods of Application or Experimental Procedures: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The properties of the grown single crystal were analyzed using various techniques such as single crystal X-ray diffraction (XRD), powder XRD, Fourier transform infrared (FTIR) and FT-Raman spectral analyses, UV–Vis-NIR studies, photoluminescence analysis, and thermal (TG/DTA) analyses .
Results or Outcomes: The grown crystal belongs to an orthorhombic crystal system with specific unit cell parameters . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
Specific Scientific Field: Pharmaceutical Sciences
Summary of the Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These properties make indole derivatives interesting for researchers to synthesize a variety of indole derivatives .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the specific biological activity being studied. For example, antiviral activity can be tested using various in vitro assays against a broad range of RNA and DNA viruses .
Results or Outcomes: Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Specific Scientific Field: Neuroscience and Endocrinology
Methods of Application or Experimental Procedures: Melatonin can be administered orally, intravenously, or in a transdermal patch to study its effects on sleep patterns, mood disorders, and other neurological conditions .
Results or Outcomes: Studies have shown that melatonin can help treat insomnia and other sleep disorders . It may also have potential benefits in treating mood disorders, such as depression and anxiety .
Specific Scientific Field: Neuroscience and Pharmacology
Summary of the Application: Indole derivatives, including the compound , have been synthesized as new multifunctional neuroprotectors . These compounds have good safety profiles and exhibit strong neuroprotection against oxidative stress .
Methods of Application or Experimental Procedures: The neuroprotective properties of these compounds are typically studied using in vitro assays, such as the SH-SY5Y cell line and rat-brain synaptosomes .
Results or Outcomes: The hydroxyl derivatives of these compounds were found to be the most active in terms of deoxyribose-degradation inhibition . They were also able to decrease the superoxide-anion generation .
Specific Scientific Field: Agriculture and Botany
Summary of the Application: 5-Methoxy-2-methyl-3-indoleacetic acid, a compound similar to the one , is a plant growth regulator . It plays a role in plant growth and development .
Methods of Application or Experimental Procedures: This compound can be applied to plants in a variety of ways, including foliar sprays, soil drenches, and seed treatments .
Results or Outcomes: This compound has been found to have a broad-spectrum fungicidal activity and can be used as a fungicide in agriculture .
Summary of the Application: In light of the known neuroprotective properties of indole compounds and the promising potential of hydrazone derivatives, two series of aldehyde-heterocyclic hybrids combining those pharmacophores were synthesized as new multifunctional neuroprotectors . The obtained derivatives of indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) had good safety profiles .
Results or Outcomes: The hydroxyl derivatives of these compounds were found to be the most active in terms of deoxyribose-degradation inhibition . They were also able to decrease the superoxide-anion generation . Both series of compounds showed an increased inhibition of hMAO-B, with greater expression detected in the 5MICA hybrids .
4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound characterized by its unique structural features, which include a methoxy group attached to both the benzamide and indole moieties. This compound is part of a broader class of indole derivatives known for their diverse biological activities. The presence of the methoxy groups enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties.
These reactions can be facilitated using various reagents and conditions, often depending on the desired end products .
4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide exhibits notable biological activities, particularly in areas such as:
These activities are largely attributed to the indole core's ability to interact with biological targets such as receptors and enzymes .
The synthesis of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves several key steps:
This synthetic route is efficient and allows for the production of high yields of the target compound .
The applications of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide span various fields:
Interaction studies involving 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors, which could explain its potential antidepressant effects. Further pharmacological evaluations are necessary to fully elucidate its interaction profile and therapeutic potential .
Several compounds share structural similarities with 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Indole and naphthalene moieties | Potential NSAID hybrid activity |
| 5-Methoxyindole | Basic indole structure | Found in natural products; lower complexity |
| 4-Methoxybenzamide | Simple amide structure | Lacks indole functionality; simpler pharmacological profile |
The uniqueness of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide lies in its dual methoxy substitution and the specific arrangement of functional groups that may enhance its biological activity compared to these similar compounds .
The synthesis of indole-benzamide hybrids emerged as a strategic focus in the early 2010s, driven by the pharmacological success of indole-containing compounds in oncology and neurology. The target compound, first reported in 2011 (PubChem CID: 52026848), represents a deliberate fusion of two pharmacophoric motifs: the indole ring system and the benzamide scaffold. Early work in this area capitalized on the indole nucleus’s capacity to engage biological targets through π-π stacking and hydrogen bonding, while the benzamide moiety provided metabolic stability and synthetic flexibility.
A pivotal advancement occurred in 2022 with the discovery that indole-benzamide derivatives exhibit potent HDAC1 inhibitory activity. Researchers demonstrated that substituting the indole’s 5-position with methoxy groups enhanced isoform selectivity, positioning 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide as a lead compound for epigenetic cancer therapies. This development built upon earlier structure-activity relationship (SAR) studies showing that methoxy substituents modulate electronic properties and solubility profiles.
The compound’s systematic IUPAC name, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methoxybenzamide, reflects its structural complexity:
Alternative nomenclature includes:
The numbering system for the indole ring follows IUPAC conventions, with position 3 bearing the ethyl linker and position 5 containing the methoxy group. This precise substitution pattern distinguishes it from analogs like 4-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Y509-1276), which replaces the 5-methoxy with a methyl group.
Four key factors drive interest in this compound:
Recent studies highlight its efficacy in PC-3 prostate cancer xenograft models, where it achieved 23.38% tumor volume reduction versus controls at 50 mg/kg doses.
The compound exists within a broader family of indole-benzamide hybrids with distinct pharmacological profiles:
Structural modifications follow established SAR principles:
The ethyl linker’s length proves critical – shortening to methyl diminishes activity, while elongation to propyl introduces off-target effects.
The indole nucleus is a quintessential "privileged structure" in medicinal chemistry due to its inherent capacity to interact with diverse biological targets. This bicyclic aromatic system, comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, exhibits remarkable versatility in drug design [1] [2]. Its planar geometry and electronic distribution enable π-π stacking interactions with hydrophobic binding pockets, while the nitrogen atom serves as a hydrogen bond acceptor or donor, depending on protonation state [1] [3].
Notably, over 4,000 natural and synthetic indole derivatives have demonstrated pharmacological activity across therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications [2] [3]. For example, the indole-based drug ondansetron targets 5-HT₃ receptors to mitigate chemotherapy-induced nausea, while tadalafil’s indole scaffold facilitates binding to phosphodiesterase-5 [1]. The prevalence of indoles in FDA-approved drugs (Table 1) underscores their adaptability to structural modifications while retaining target affinity.
Table 1: FDA-Approved Indole Derivatives and Therapeutic Targets
| Drug Name | Target | Indole Substitution Pattern |
|---|---|---|
| Ondansetron | 5-HT₃ Receptor | 3-Carbazoyl, 5-methoxy |
| Tadalafil | PDE5 Enzyme | 1-Benzodioxole, 3-proline |
| Indomethacin | COX-1/COX-2 | 1-p-Chlorobenzoyl, 2-methyl |
In 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, the indole core likely engages in hydrophobic interactions and hydrogen bonding with target proteins, leveraging its privileged status to enhance binding kinetics [1] [3].
Methoxy groups are pivotal modulators of indole bioactivity, with substitution patterns dictating electronic, steric, and solubility profiles. The 5-methoxy group in this compound introduces three critical effects:
Electronic Modulation: The electron-donating methoxy group increases indole’s electron density at the 4- and 6-positions via resonance, enhancing π-π interactions with aromatic residues in binding pockets [4] [5]. This electronic perturbation is evident in the reduced oxidation potential of 5-methoxyindole ($$E{pa} = +0.715 \, \text{V}$$) compared to unsubstituted indole ($$E{pa} = +0.950 \, \text{V}$$) [3].
Steric Guidance: Positioned at the 5-position, the methoxy group avoids steric clashes with the ethyl linker at C-3, ensuring conformational freedom while directing the benzamide moiety toward complementary regions of the target site.
Solubility Enhancement: Methoxy substitution improves aqueous solubility by introducing a polarizable ether oxygen, which facilitates hydrogen bonding with water molecules. This property is critical for oral bioavailability, as demonstrated by 5-methoxyindole’s logP reduction from 2.1 (indole) to 1.8 [5].
Comparative studies of indole derivatives reveal that 5-methoxy substitution consistently improves target engagement. For instance, 5-methoxytryptophan derivatives exhibit 3-fold higher affinity for serotonin receptors than their non-substituted counterparts [2].
The benzamide group (4-methoxybenzamide) serves as a hydrogen-bonding anchor and aromatic interaction platform. Key features include:
In COX-2 inhibitors, analogous benzamide derivatives achieve selectivity by forming a hydrogen bond network with Ser530 and Tyr385, suggesting a similar mechanism for this compound [3].
The ethyl spacer (-CH₂CH₂-) between the indole and benzamide moieties balances rigidity and flexibility:
4-Methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide belongs to a hybrid structural class combining indole and benzamide pharmacophores. Its taxonomy can be delineated as follows:
This classification aligns with trends in multitarget drug design, where hybrid molecules leverage synergistic interactions between distinct pharmacophoric elements [1] [3].
The retrosynthetic analysis of 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide reveals several strategic disconnection points that can guide synthetic planning [1] [2]. The primary disconnection involves the amide bond, leading to 4-methoxybenzoic acid and 2-(5-methoxy-1H-indol-3-yl)ethylamine as key synthetic intermediates.
The compound can be approached through three main retrosynthetic pathways:
Linear synthetic sequences typically suffer from diminishing overall yields as the number of steps increases [3]. For a 10-step linear sequence with 70% yield per step, the overall yield drops to 2.8%, while maintaining 90% yields per step achieves 35% overall yield [3]. Convergent approaches offer superior efficiency by reducing the longest linear sequence and enabling parallel synthesis of key intermediates.
The Fischer indole synthesis remains the most widely utilized method for indole construction [4] [5] [6]. This acid-catalyzed cyclization of phenylhydrazones provides reliable access to substituted indoles under relatively mild conditions. The reaction proceeds through a complex mechanism involving hydrazone formation, [7] [7]-sigmatropic rearrangement, and cyclization with ammonia elimination [8] [6].
Key Features:
Recent developments in transition metal catalysis have expanded the toolkit for indole synthesis [9] [10]. Copper-catalyzed cyclization reactions offer improved selectivity and milder conditions compared to traditional methods. These reactions typically proceed at 50-100°C with yields of 70-95% [9].
Advantages of Catalytic Methods:
Multicomponent reactions (MCRs) provide efficient access to complex indole structures in a single operation [9] [11]. These reactions combine multiple starting materials in one pot, offering advantages in atom economy and synthetic efficiency. The Ugi reaction and related MCRs have been successfully applied to indole synthesis with yields ranging from 65-85% [9].
The formation of amide bonds represents one of the most frequently performed reactions in organic synthesis [12] [13]. Traditional coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) remain widely used due to their reliability and effectiveness [14] [15].
DCC/DMAP System:
EDC/HOBt System:
Advanced coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer superior performance for challenging substrates [13]. These reagents provide:
Biocatalytic amide bond formation represents an emerging green chemistry approach [16]. Enzymatic methods using N-acyltransferases (NATs) and CoA ligases offer:
Traditional methylation approaches rely on classical reagents such as methyl iodide, dimethyl sulfate, and diazomethane [17] [18]. The Williamson ether synthesis remains a cornerstone method for O-methylation of phenolic substrates.
Williamson Ether Synthesis:
Modern metal-catalyzed methylation methods offer enhanced selectivity and milder conditions [19] [18]. Palladium and copper catalysts enable efficient methylation of diverse substrates under controlled conditions.
Advantages:
Enzymatic O-methylation using O-methyltransferases (OMTs) represents the most selective and environmentally benign approach [20] [21]. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor and offer:
The efficiency of synthetic routes can be evaluated using multiple metrics including overall yield, atom economy, and environmental impact [3] [22]. Mathematical approaches combining molecular similarity and complexity provide quantitative measures for route comparison.
Key Efficiency Metrics:
| Route Type | Overall Yield | Atom Economy | Environmental Impact | Complexity |
|---|---|---|---|---|
| Linear Sequential | 15-35% | Medium | High | Low |
| Convergent | 35-60% | High | Medium | Medium |
| Multicomponent | 45-70% | Very High | Low | High |
Modern synthetic route optimization employs computational tools to predict optimal reaction conditions and identify bottlenecks [22] [23]. These approaches consider:
Green chemistry principles emphasize waste prevention, atom economy, and the use of renewable feedstocks [24] [25]. These principles guide the development of sustainable synthetic methodologies that minimize environmental impact while maintaining synthetic efficiency.
Core Principles:
Microwave-assisted synthesis has emerged as a powerful tool for green chemistry [26] [27] [28]. This technology offers:
Microwave Advantages:
Enzymatic synthesis represents the pinnacle of green chemistry, offering unparalleled selectivity and mild reaction conditions [16] [29]. Biocatalytic approaches for tryptamine derivatives demonstrate:
The development of environmentally benign solvent systems is crucial for green synthesis [24] [25]. Modern approaches include:
Process intensification techniques enhance synthetic efficiency while reducing environmental impact [24] [30]. Key strategies include: